

The Enantioselective Total Synthesis of (-)-Tsugalactone: A Detailed Methodological Review

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Compound of Interest

Compound Name: *Tsugalactone*

Cat. No.: *B1150579*

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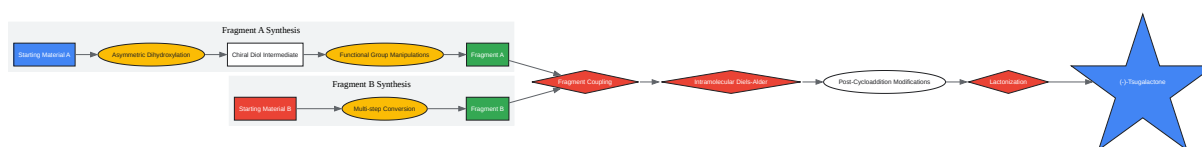
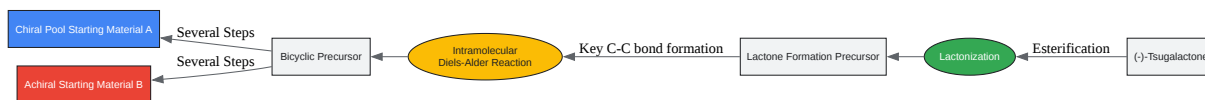
This document provides a comprehensive overview of the methodologies employed in the total synthesis of (-)-**Tsugalactone**, a bioactive natural product. The focus is on providing detailed experimental protocols for key transformations and presenting quantitative data in a clear, comparative format. This information is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

(-)-**Tsugalactone**, a constituent of the evergreen tree *Tsuga canadensis*, has attracted the attention of synthetic chemists due to its unique bicyclic lactone structure and potential biological activity. The total synthesis of this natural product presents several stereochemical challenges, demanding precise control over the formation of multiple stereocenters. This application note details a successful enantioselective synthesis, highlighting the key strategies and experimental procedures that enable its efficient construction.

Retrosynthetic Analysis and Synthetic Strategy

The core strategy for the synthesis of (-)-**Tsugalactone** revolves around a convergent approach, wherein two key fragments are synthesized independently and later coupled. The retrosynthetic analysis reveals a pathway that disconnects the target molecule at the ester linkage and the crucial carbon-carbon bond forming the bicyclic core.



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- To cite this document: BenchChem. [The Enantioselective Total Synthesis of (-)-Tsugalactone: A Detailed Methodological Review]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1150579#total-synthesis-of-tsugalactone-methodology>]

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